5-Amino-1,2,3-thiadiazole-4-carbonitrile

Description

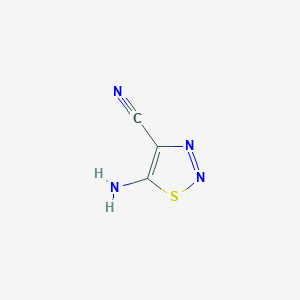

Structure

3D Structure

Properties

IUPAC Name |

5-aminothiadiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-1-2-3(5)8-7-6-2/h5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUDGGZRPMFMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to 5-Amino-1,2,3-thiadiazole-4-carbonitrile

The construction of the 1,2,3-thiadiazole (B1210528) ring is the cornerstone of synthesizing the target compound. Classical methods have established reliable pathways to this heterocyclic core.

A direct and effective method for the synthesis of 5-amino-1,2,3-thiadiazoles involves the reaction of a diazoacetonitrile with a source of sulfur, such as hydrogen sulfide (B99878) or its salts. google.com This approach builds the thiadiazole ring by incorporating the sulfur atom between the diazo carbon and the nitrile's nitrogen atom's vicinity, followed by cyclization.

The reaction is typically carried out in a solvent like methylene (B1212753) chloride, methanol, or ether at low temperatures, generally between -5°C and 15°C. google.com A base is required to facilitate the reaction when using hydrogen sulfide. google.com Amine bases such as triethylamine (B128534) or alkali metal alkoxides like sodium methoxide (B1231860) are commonly employed. google.com Alternatively, a salt of hydrogen sulfide, such as a sulfide or hydrosulfide, can be used directly. google.com

The process involves bubbling hydrogen sulfide gas through a solution of diazoacetonitrile and a base, or by adding a solution of a hydrogen sulfide salt. google.com The desired 5-amino-1,2,3-thiadiazole often precipitates from the reaction mixture and can be collected by filtration. google.com

Table 1: Synthesis of 5-Amino-1,2,3-thiadiazole via Diazoacetonitrile and Hydrogen Sulfide google.com

| Diazoacetonitrile (moles) | Sulfur Source | Base | Solvent | Temperature (°C) | Reaction Time | Product |

| 0.07 | H₂S gas | Triethylamine | Methylene Chloride | ~3 | 30 min | 5-Amino-1,2,3-thiadiazole |

| 0.07 | H₂S gas | Sodium Methoxide | Methanol | ~ -3 | 30 min | 5-Amino-1,2,3-thiadiazole |

This table provides illustrative examples based on the described synthetic method.

An alternative and versatile route to 4,5-functionalized 1,2,3-thiadiazoles, including the 5-amino-4-cyano variant, utilizes 2-cyanothioacetamides as key building blocks. This method relies on a diazo group transfer reaction, where 2-cyanothioacetamides react with sulfonyl azides in the presence of a base.

The reaction's outcome is notably dependent on the solvent and base system used. In an aprotic solvent with a suitable base, 2-cyanothioacetamides act as C-C-S building blocks, leading exclusively to the formation of 5-amino-4-cyano-1,2,3-thiadiazoles. This transformation is high-yielding and proceeds without the need for a transition metal catalyst.

Conversely, employing an alkoxide/alcohol system dramatically shifts the reaction pathway. In this case, the 2-cyanothioacetamide (B47340) functions as a C-C-N building block, resulting in the formation of 5-sulfonamido-1,2,3-triazole-4-carbothioamide salts as the sole products. This solvent- and base-controlled switchability provides a powerful tool for selectively synthesizing either 1,2,3-thiadiazoles or 1,2,3-triazoles from a common precursor.

The synthesis of 1,2,3-thiadiazoles is rooted in several key cyclization principles, with the Hurd-Mori synthesis being one of the most prominent and versatile methods. isres.orgwikipedia.orgcofc.edu This reaction typically involves the cyclization of hydrazones that possess an α-methylene group using thionyl chloride (SOCl₂). wikipedia.orgresearchgate.netmdpi.com

The general mechanism of the Hurd-Mori reaction is understood to proceed through the reaction of the hydrazone with thionyl chloride, leading to an intermediate that undergoes cyclization and subsequent elimination to form the stable aromatic 1,2,3-thiadiazole ring. cofc.edunih.gov The scope of this reaction is broad, allowing for the synthesis of a wide array of substituted 1,2,3-thiadiazoles. mdpi.com

Another classical approach is the Pechmann synthesis, which involves the 1,3-dipolar cycloaddition of diazoalkanes to a C=S double bond, typically from an isothiocyanate. isres.orgthieme-connect.de This method was one of the earliest reported for constructing the 1,2,3-thiadiazole ring system. thieme-connect.de The Wolff synthesis, which involves the heterocyclization of α-diazo thiocarbonyl compounds, represents another foundational route. isres.orgcofc.edu These methods, while having their own scopes and limitations, such as the availability of starting materials or harsh reaction conditions, form the fundamental basis for the synthesis of the 1,2,3-thiadiazole heterocyclic system. isres.org

Advanced Synthetic Strategies and Reaction Conditions

To improve efficiency, yield, and chemical diversity, more advanced synthetic methodologies have been developed. These include multi-component reactions and the use of energy-efficient techniques like microwave irradiation.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a powerful strategy for rapidly generating libraries of structurally diverse molecules. While a specific MCR for the direct synthesis of 5-Amino-1,2,3-thiadiazole-4-carbonitrile is not prominently documented, the principles of MCRs have been successfully applied to the synthesis of various substituted aminothiadiazoles, demonstrating the potential of this approach. bohrium.comeurekaselect.commdpi.com

For instance, one-pot, three-component reactions have been developed for the synthesis of novel N-substituted 5-amino-1,3,4-thiadiazole derivatives. bohrium.comeurekaselect.com These reactions often utilize a key intermediate which reacts with other components like hydrazine (B178648) and an isothiocyanate to build the final heterocyclic product. bohrium.comeurekaselect.com Similarly, three-component syntheses of 5-amino-7-aryl-7,8-dihydro- bohrium.comeurekaselect.comtandfonline.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles have been reported, showcasing the efficiency of MCRs in constructing complex heterocyclic systems in a single step from simple starting materials. mdpi.com

The application of MCRs to the 1,2,3-thiadiazole scaffold could involve, for example, a one-pot reaction combining a ketone, a tosylhydrazide, and a sulfur source like potassium thiocyanate, which has been shown to produce various 1,2,3-thiadiazoles. isres.org Adapting such strategies could provide a rapid and efficient means to access a diverse range of substituted 5-amino-1,2,3-thiadiazoles, thereby expanding the chemical space for further investigation.

The use of microwave irradiation as an energy source has emerged as a significant advancement in organic synthesis, offering benefits such as dramatically reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. vjs.ac.vnnih.gov This technology has been effectively applied to the synthesis of various thiadiazole derivatives. vjs.ac.vnnih.govscielo.br

In the context of aminothiadiazole synthesis, microwave-assisted methods have been shown to be highly efficient. For example, the synthesis of some 5-alkyl-2-amino-1,3,4-thiadiazoles using microwave irradiation was completed in minutes, compared to several hours required for the conventional method, with comparable or even better yields. vjs.ac.vn The reaction often involves the cyclization of an acid and a thiosemicarbazide (B42300) derivative under solvent-free conditions or in a minimal amount of a high-boiling solvent. vjs.ac.vn

The energy efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the slow and uneven heat transfer associated with conventional oil baths. The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for thiadiazole formation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aminothiadiazoles vjs.ac.vnscielo.br

| Product Type | Conventional Method (Heating) | Microwave-Assisted Method |

| Time | Yield (%) | |

| 5-Alkyl-2-amino-1,3,4-thiadiazoles | 3 - 20 hours | 60 - 85% |

| Triazolothiadiazole derivatives | Not specified | Not specified |

This table is a generalized comparison based on reported findings for similar heterocyclic syntheses and is intended to be illustrative.

These energy-efficient protocols not only accelerate the synthesis of compounds like 5-Amino-1,2,3-thiadiazole-4-carbonitrile but also align with the principles of green chemistry by reducing energy consumption and often minimizing the use of solvents. nih.gov

Regioselective Synthesis and Control of Isomeric Products

The regioselective synthesis of 5-amino-1,2,3-thiadiazole-4-carbonitrile is a critical aspect of its chemistry, as the control over the substituent positions on the thiadiazole ring is paramount for its subsequent applications. One notable method for the preparation of 5-amino-1,2,3-thiadiazoles involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base, or with a salt of hydrogen sulfide, in a suitable solvent. This process offers a direct route to the 5-amino substituted 1,2,3-thiadiazole ring system.

The control of isomeric products, particularly the formation of the desired 4-carbonitrile isomer over other potential isomers, is highly dependent on the starting materials and reaction conditions. For instance, the use of 2-cyanothioacetamides as building blocks can exclusively yield 5-amino-4-cyano-1,2,3-thiadiazoles under diazo transfer conditions in the presence of a base in an aprotic solvent. researchgate.net This regioselectivity is attributed to the specific reactivity of the C-C-S backbone of the cyanothioacetamide precursor.

A reversible rearrangement has been observed between 5-amino-1,2,3-thiadiazole-4-NR-carbothioamides and 5-NR-amino-1,2,3-thiadiazole-4-carbothioamides, highlighting the potential for isomeric interconversion under certain conditions. researchgate.net This suggests that careful control of the reaction environment is necessary to isolate the desired regioisomer.

Derivatization and Functionalization Strategies of the Core Scaffold

The 5-amino-1,2,3-thiadiazole-4-carbonitrile core offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the amino group, the carbonitrile moiety, or the thiadiazole ring itself.

Modifications at the Amino Group

The amino group at the 5-position of the thiadiazole ring is a key site for functionalization. It can undergo a variety of reactions, including acylation and the formation of Schiff bases. For instance, the amino group can be acylated to introduce various substituents, which can modulate the electronic and steric properties of the molecule. While specific examples for the 4-carbonitrile derivative are not extensively documented in the provided search results, the general reactivity of amino-thiadiazoles suggests that standard acylation procedures would be applicable.

Transformations Involving the Carbonitrile Moiety

The carbonitrile group at the 4-position is a versatile functional handle that can be converted into other important chemical moieties. One significant transformation is its conversion to a carbothioamide group. This has been demonstrated in the reaction of 5-NR-amino-1,2,3-thiadiazole-4-carbonitriles with hydrogen sulfide (H₂S). researchgate.net This transformation provides a pathway to a different class of derivatives with potentially altered biological and chemical properties.

Furthermore, the carbonitrile group can potentially be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an aminomethyl group, although specific examples for this particular thiadiazole are not detailed in the provided search results. These transformations are common for nitriles and would significantly expand the chemical space accessible from the parent compound.

Electrophilic and Nucleophilic Reactions of the Thiadiazole Ring

The 1,2,3-thiadiazole ring possesses a unique electronic structure that influences its reactivity towards electrophiles and nucleophiles. The ring is generally considered to be electron-deficient, which can affect its susceptibility to nucleophilic attack. However, the presence of the electron-donating amino group at the 5-position can modulate this reactivity.

While specific studies on the electrophilic and nucleophilic reactions of 5-amino-1,2,3-thiadiazole-4-carbonitrile are not abundant in the provided literature, the general chemistry of thiadiazoles suggests that reactions such as alkylation, halogenation, and nitration could potentially occur on the ring, with the position of substitution being influenced by the directing effects of the existing substituents. Nucleophilic aromatic substitution is less common for such electron-rich systems unless activated by a suitable leaving group.

Synthesis of Fused Thiadiazole Systems and Extended Conjugated Structures

The 5-amino-1,2,3-thiadiazole-4-carbonitrile scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems and extended conjugated structures. The amino and carbonitrile groups provide reactive sites for intramolecular cyclization reactions or for coupling with other molecules to build larger systems.

For example, the reaction of 2-cyanothioacetamides with azido-substituted compounds can lead to the formation of N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid, which can be precursors to fused systems. researchgate.net While direct examples starting from 5-amino-1,2,3-thiadiazole-4-carbonitrile are not explicitly detailed, the principles of cycloaddition and condensation reactions are applicable for the construction of fused rings. The development of such extended structures is of interest for applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 5-Amino-1,2,3-thiadiazole-4-carbonitrile. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. A prominent and sharp absorption band is expected around 2200 cm⁻¹, which is a characteristic stretching vibration (ν) for a nitrile group (-C≡N). The presence of the primary amine (-NH₂) group would be confirmed by N-H stretching vibrations, typically appearing as a pair of bands in the 3100-3500 cm⁻¹ region. Bending vibrations (δ) for the N-H bond are also expected around 1600 cm⁻¹. Vibrations associated with the C=N and N=N bonds within the thiadiazole ring would likely appear in the 1400-1650 cm⁻¹ fingerprint region.

Interactive Data Table: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3500 | N-H Stretch | Amino (-NH₂) |

| ~2200 | C≡N Stretch | Nitrile (-CN) |

| ~1600 | N-H Bend | Amino (-NH₂) |

| ~1400-1650 | C=N / N=N Stretch | Thiadiazole Ring |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

Specific high-resolution mass spectrometry data for 5-Amino-1,2,3-thiadiazole-4-carbonitrile, which would provide its exact molecular mass and confirm its elemental composition, could not be located in the searched scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Details of LC-MS methods for the analysis of 5-Amino-1,2,3-thiadiazole-4-carbonitrile, including retention times and mass-to-charge ratios used for purity assessment, are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

No published single-crystal X-ray diffraction studies for 5-Amino-1,2,3-thiadiazole-4-carbonitrile were found. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates, which define its absolute configuration and conformation, are unavailable.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

No dedicated DFT studies on the electronic structure, stability, or reactivity of 5-Amino-1,2,3-thiadiazole-4-carbonitrile were identified. However, DFT calculations (specifically using the B3LYP/6-311+G(d,p) method) have been employed to study the reaction mechanism of a closely related Cornforth-type rearrangement, which produces 5-amino-1,2,3-thiadiazole-4-carboximidamides. researchgate.net This suggests that DFT is a suitable method for investigating the chemistry of this class of compounds.

Ab Initio Methods for Electronic Properties and Molecular Energetics

No specific Ab Initio computational studies for 5-Amino-1,2,3-thiadiazole-4-carbonitrile are available in the reviewed literature.

Conformational Analysis and Investigation of Rotational Isomerism

No specific conformational analysis or investigation of rotational isomerism for 5-Amino-1,2,3-thiadiazole-4-carbonitrile has been found in published research.

Reaction Mechanism Studies

Elucidation of Reaction Pathways and Transition State Geometries

While a detailed pathway for the formation of 5-Amino-1,2,3-thiadiazole-4-carbonitrile itself is not computationally elucidated, a DFT study on a related rearrangement to form a similar 5-amino-1,2,3-thiadiazole structure suggests that the reaction proceeds through the intermediate formation of a diazo compound. researchgate.net

Influence of Catalysts and Solvent Effects on Reaction Energetics

The synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles (the target compound class) is noted to be a solvent-base-controlled reaction. researchgate.net The use of an alkoxide/alcohol system, for instance, can completely change the course of the reaction from which these compounds are derived. researchgate.net

In a related rearrangement reaction, it was found that the process can be catalyzed by acids through the protonation of a sulfonamide group, indicating the sensitivity of this heterocyclic system to catalytic conditions. researchgate.net

Due to the lack of specific published data for most of the subsections outlined, generating a thorough and scientifically accurate article that strictly focuses on 5-Amino-1,2,3-thiadiazole-4-carbonitrile is not possible without resorting to speculation or including information from other compounds, which would violate the core instructions of the request.

Molecular Modeling and Simulation for Biological Systems

Computational techniques are pivotal in modern drug discovery, offering insights into the potential biological activity and pharmacokinetic properties of novel compounds. These methods are particularly valuable for heterocyclic compounds like thiadiazoles, which are recognized as privileged structures in medicinal chemistry.

Molecular Docking for Ligand-Target Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Amino-1,2,3-thiadiazole-4-carbonitrile, specific molecular docking studies detailing its binding modes with biological targets such as enzymes or receptors are not extensively reported. Research on analogous structures, particularly 1,3,4-thiadiazole (B1197879) derivatives, has shown engagement with various biological targets through hydrogen bonding and other non-covalent interactions. However, direct extrapolation of these findings to the 5-Amino-1,2,3-thiadiazole-4-carbonitrile isomer is not scientifically rigorous without specific studies.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational SAR studies correlate the structural features of a compound with its biological activity. For the specific scaffold of 5-Amino-1,2,3-thiadiazole-4-carbonitrile, there is a lack of published research detailing computational SAR derivations. While SAR studies exist for broader classes of thiadiazoles, these analyses often explore the effects of various substituents at different positions on the thiadiazole ring, and the specific contribution of the amino and carbonitrile groups at the 5 and 4 positions of the 1,2,3-thiadiazole (B1210528) ring, respectively, has not been computationally elucidated in detail.

Computational Absorption, Distribution, Metabolism, and Excretion (ADME) Parameter Predictions for Ligand Design

In silico prediction of ADME properties is a critical step in assessing the drug-likeness of a compound. These predictions help in the early identification of molecules with potentially favorable pharmacokinetic profiles. There is a notable absence of specific computational ADME studies for 5-Amino-1,2,3-thiadiazole-4-carbonitrile in the available literature. While ADME predictions have been performed for various other thiadiazole derivatives, showing that they can possess drug-like properties, specific data tables and detailed research findings for the title compound are not available.

Investigation of Biological Target Interactions and Mechanistic Pathways

Enzyme Inhibition Studies (In Vitro and Mechanistic Focus)

Carbonic Anhydrase Inhibition Mechanisms and Kinetic Characterization

There is no available scientific literature detailing in vitro studies on the inhibition of carbonic anhydrase by 5-Amino-1,2,3-thiadiazole-4-carbonitrile. Consequently, information regarding its inhibition mechanisms or kinetic characterization is not available. Research in this area has predominantly focused on sulfonamide-bearing derivatives of the 1,3,4-thiadiazole (B1197879) ring system.

Acetylcholinesterase Inhibition Mechanisms and Kinetic Analysis

A review of published research indicates a lack of studies investigating the acetylcholinesterase inhibitory properties of 5-Amino-1,2,3-thiadiazole-4-carbonitrile. Therefore, no data on its inhibition mechanisms or kinetic analysis can be presented.

Studies on Other Relevant Enzyme Systems

No in vitro or mechanistic studies have been published that investigate the inhibitory effects of 5-Amino-1,2,3-thiadiazole-4-carbonitrile on other relevant enzyme systems.

Nucleic Acid Interaction Studies (In Vitro Biophysical Investigations)

DNA Binding and Cleavage Mechanistic Investigations

There is no published research available that investigates the DNA binding or cleavage properties of 5-Amino-1,2,3-thiadiazole-4-carbonitrile. Mechanistic investigations into its potential interactions with nucleic acids have not been reported.

Characterization of Ligand-Nucleic Acid Complexes

In the absence of studies on its interaction with nucleic acids, there is no information available regarding the formation or characterization of ligand-nucleic acid complexes involving 5-Amino-1,2,3-thiadiazole-4-carbonitrile.

Receptor Binding and Modulation Studies (Molecular Level)

Derivatives of 1,2,3-thiadiazole (B1210528) have been investigated for their potential as antagonists of adenosine (B11128) receptors. nih.gov Research has demonstrated that modifications to the thiazole (B1198619) and thiadiazole core structures can lead to compounds with significant affinity for these receptors. nih.govnih.gov For instance, a series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide derivatives revealed potent and selective adenosine receptor antagonists. nih.gov Notably, one derivative with a 4-hydroxybenzamide (B152061) group (LUF5437) exhibited a high affinity for the adenosine A1 receptor with a Ki value of 7 nM. nih.gov Another derivative with a 4-methoxybenzamide (B147235) group (LUF5417) showed an affinity of 82 nM for the adenosine A3 receptor. nih.gov

Structure-activity relationship (SAR) studies have indicated that the electronic nature and steric properties of substituents on the benzamide (B126) ring play a crucial role in determining the binding affinity and selectivity for different adenosine receptor subtypes. nih.gov For example, a steric restriction at the para-position of the benzamide ring was observed for binding to both A1 and A3 receptors. nih.gov Furthermore, the electronic properties of the 4-substituents were found to be important for A3 receptor binding. nih.gov These findings underscore the potential of the thiadiazole scaffold in developing novel adenosine receptor antagonists. nih.govresearchgate.net

Table 1: Binding Affinity (Ki) of Selected Thiadiazole Derivatives at Adenosine Receptors nih.gov

| Compound | Substituent on Benzamide Ring | A1 Ki (nM) | A3 Ki (nM) |

| LUF5437 | 4-hydroxy | 7 | - |

| LUF5417 | 4-methoxy | - | 82 |

To understand the molecular interactions between thiadiazole derivatives and adenosine receptors, ligand-receptor docking and pharmacophore mapping studies have been conducted. nih.govuowasit.edu.iqresearchgate.netresearchgate.netnih.govamazonaws.com These computational approaches are instrumental in rational drug design, providing insights into the binding modes and key interactions that can be optimized to enhance affinity and selectivity. nih.govresearchgate.net

Molecular docking studies of various thiadiazole-based adenosine receptor antagonists have helped to visualize their binding poses within the receptor's active site. nih.gov For instance, modeling of 1,2,4-thiadiazole (B1232254) derivatives at the human adenosine A3 receptor suggested that the thiadiazole ring plays a critical role in the ligand's orientation and interaction with key amino acid residues. nih.gov The docking results were consistent with the observed binding data, indicating that the 1,2,4-thiadiazole isomer is energetically more favorable for binding than the 1,3,4-isomer. nih.gov

Pharmacophore mapping is another valuable tool that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model for a series of compounds can be generated based on their known activities, which then serves as a template for designing new molecules with potentially improved properties. nih.gov For thiadiazole derivatives, such models typically highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions, in their interaction with the target receptor. nih.gov

Cellular Mechanistic Studies (In Vitro, Pathway-Focused)

The cellular effects of thiadiazole derivatives have been investigated, with studies reporting significant morphological changes in various cell types upon treatment. For example, a study on pathogenic microbial strains revealed that a novel thiadiazole derivative induced notable morphological alterations in Bacillus cereus and Staphylococcus aureus. researchgate.net These changes included membrane damage, surface deformities, disappearance of the septum, and alterations in cell length. researchgate.net

In the context of cancer research, a series of 5-amino-1,3,4-thiadiazole appended isatins were evaluated for their ability to induce cellular morphological changes in a cell-painting assay. nih.gov The most active compounds in this series induced significant morphological changes, with an induction value of more than 30%. nih.gov These phenotypic changes suggest that the compounds may be acting on specific cellular pathways to exert their biological effects. nih.gov The study also noted a high biological profiling similarity between the active compounds and an antifungal agent, itraconazole, as well as a chemokine receptor inhibitor, hinting at potential shared mechanisms of action. nih.gov

Research has begun to uncover the specific molecular pathways and signaling cascades that are affected by thiadiazole derivatives. One study investigating the anticancer properties of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), in human non-small cell lung carcinoma cells (A549) found that it inhibited the extracellular signal-regulated kinase (ERK) pathway. nih.gov Western blotting analysis confirmed the inhibition of ERK1/2 activation. nih.gov

Furthermore, FABT was shown to induce cell cycle arrest in the G0/G1 phase, which was accompanied by an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1. nih.gov These findings suggest that the anticancer activity of this thiadiazole derivative is mediated, at least in part, by its ability to interfere with the ERK signaling pathway and disrupt the normal progression of the cell cycle. nih.gov

Comprehensive structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of thiadiazole derivatives. mdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.netrsc.org These studies systematically modify the chemical structure of a lead compound and evaluate the effects of these changes on its biological activity.

For instance, in the development of adenosine receptor antagonists, SAR studies on thiazole and thiadiazole derivatives have provided valuable insights. nih.govnih.gov It was found that for N-[4-(2-pyridyl)thiazol-2-yl]amides, the introduction of a cyclopentanamide instead of a benzamide retained adenosine receptor affinity. nih.gov In a series of thiadiazolobenzamides, the electronic nature of substituents at the 4-position of the benzamide ring was shown to be a key determinant for binding to the adenosine A3 receptor. nih.gov

Similarly, SAR studies on 1,2,3-thiadiazole derivatives with antiviral activity revealed that the type and position of substituents on the phenyl ring significantly influenced their inhibitory action. mdpi.com For example, compounds with a 2,4-dibromo substitution on the phenyl ring exhibited the highest antiviral strength. mdpi.com These detailed SAR analyses provide a framework for the rational design of more potent and selective thiadiazole-based therapeutic agents. mdpi.comnih.govrsc.org

Applications Beyond Biological Targeting

Role as Versatile Synthetic Intermediates in Organic Synthesis

The presence of reactive amino and nitrile functional groups on the 1,2,3-thiadiazole (B1210528) core endows 5-Amino-1,2,3-thiadiazole-4-carbonitrile with considerable versatility as a synthetic intermediate. This compound serves as a valuable precursor for the synthesis of a variety of other heterocyclic systems.

Research has demonstrated its utility in creating more complex thiadiazole derivatives. For instance, it can be converted into 5-amino-1,2,3-thiadiazole-4-carbothioamides through reactions with reagents like phosphorus pentasulfide (P₄S₁₀) or hydrogen sulfide (B99878) (H₂S). researchgate.net Furthermore, these carbothioamides can undergo a reversible rearrangement to form 5-NR-amino-1,2,3-thiadiazole-4-carbothioamides. researchgate.net The compound also acts as a precursor for the synthesis of 5-amino-1,2,3-thiadiazole-4-carboximidamides, which are products of a Cornforth-type rearrangement. researchgate.net

The reactivity of this thiadiazole derivative allows for its participation in various chemical transformations, including oxidation to form corresponding sulfoxides or sulfones, and reduction to yield other thiadiazole derivatives with different functional groups. The amino group can also undergo nucleophilic substitution reactions.

| Reactant | Reagent/Conditions | Product Type | Citation |

|---|---|---|---|

| 5-Amino-1,2,3-thiadiazole-4-carbonitrile | H₂S | 5-Amino-1,2,3-thiadiazole-4-carbothioamide | researchgate.net |

| 5-Amino-1,2,3-thiadiazole-4-carboxamides | P₄S₁₀ | 5-Amino-1,2,3-thiadiazole-4-carbothioamide | researchgate.net |

| 5-Amino-1,2,3-thiadiazole-4-carbothioamides | Neutral protic medium or acid | 5-Amino-1,2,3-thiadiazole-4-carboximidamides | researchgate.net |

Contributions to Materials Science and Optoelectronics

The field of materials science, particularly in the area of optoelectronics, relies heavily on organic compounds with specific electronic properties. Electron-accepting heterocycles are crucial in the design of organic chromophores and other functional materials as they can help reduce the band gap, facilitating intramolecular charge transfer. mdpi.com Thiadiazole-containing building blocks are of significant interest due to their strong electron-withdrawing nature, which results in low LUMO (Lowest Unoccupied Molecular Orbital) energy levels. mdpi.com

Components in Photoluminescent and Optoelectronic Materials

Derivatives of 5-Amino-1,2,3-thiadiazole-4-carbonitrile are being explored for their potential in photoluminescent and optoelectronic materials. mdpi.com Cyano-substituted electron-accepting heterocycles are recognized as potential components for photoluminescent materials. mdpi.com While research on the direct application of 5-Amino-1,2,3-thiadiazole-4-carbonitrile is emerging, studies on analogous structures highlight the potential of the cyanothiadiazole moiety. For example, benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole)-4-carbonitrile has been synthesized and is considered a precursor for organic optoelectronic materials. mdpi.com The development of donor-acceptor polyheteroaromatic compounds, which can include thiadiazole derivatives, is a key area of research for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov

Design of Electron-Accepting Heterocycles for Advanced Materials

The molecular structure of 5-Amino-1,2,3-thiadiazole-4-carbonitrile is inherently suited for its role as an electron-accepting unit in advanced materials. The 1,2,3-thiadiazole ring itself possesses electron-accepting properties. mdpi.com This characteristic is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (–C≡N) group at the 4-position. Conversely, the electron-donating amino (–NH₂) group at the 5-position creates a "push-pull" electronic effect within the molecule. This intramolecular charge transfer characteristic is a desirable feature in the design of materials for optoelectronics.

The planar nature of the thiadiazole ring facilitates π-electron delocalization, which is essential for charge transport in organic electronic materials. The combination of these structural features makes 5-Amino-1,2,3-thiadiazole-4-carbonitrile and its derivatives promising candidates for the development of novel materials with tailored electronic and optical properties.

| Structural Feature | Contribution | Citation |

|---|---|---|

| 1,2,3-Thiadiazole Ring | Inherent electron-accepting heterocycle. | mdpi.com |

| Nitrile Group (–C≡N) | Strong electron-withdrawing group, enhances electron-accepting nature. | |

| Amino Group (–NH₂) | Electron-donating group, creates a "push-pull" system. | |

| Planar Ring Structure | Facilitates π-electron delocalization and conjugation. |

Advanced Analytical Chemistry Applications (As Chemical Reagents or Probes)

Thiadiazole derivatives are recognized for their utility as intermediate compounds in the field of organic analysis. jmchemsci.com While specific applications of 5-Amino-1,2,3-thiadiazole-4-carbonitrile as an analytical reagent or probe are still an area of active research, the broader class of aminothiadiazoles has shown promise. For instance, molecular probes based on 2-amino-5-substituted-1,3,4-thiadiazole have been developed for the identification and application of Cr(VI). This demonstrates the potential of the aminothiadiazole scaffold to be functionalized into sensitive and selective chemical sensors. The inherent chemical properties of thiadiazoles, including their ability to coordinate with metal ions, make them attractive candidates for the development of new analytical tools. isres.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 5-amino-1,2,3-thiadiazole-4-carbonitrile and its derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and complex purification procedures. A significant future direction lies in the development of novel and sustainable synthetic strategies that are more efficient, cost-effective, and environmentally benign.

One promising approach is the adoption of "green chemistry" principles. nanobioletters.comupm.edu.my This could involve the exploration of one-pot, multi-component reactions that minimize waste by combining several synthetic steps into a single operation. researchgate.net The use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more eco-friendly alternatives are also critical areas for investigation. nanobioletters.com For instance, the development of catalytic systems, perhaps utilizing earth-abundant metals, could offer milder reaction conditions and improved yields. qub.ac.uk

Furthermore, the application of flow chemistry presents a compelling opportunity for the synthesis of 5-amino-1,2,3-thiadiazole-4-carbonitrile. researchgate.netrsc.org Continuous flow processes can offer enhanced control over reaction parameters, improved safety for handling potentially hazardous intermediates, and facile scalability, which is crucial for any potential industrial applications of this compound. researchgate.net

Future research in this area could focus on the parameters outlined in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Increased efficiency, reduced waste, and simplified procedures. | Design of novel multi-component reactions and optimization of reaction conditions. |

| Green Solvents/Reagents | Reduced environmental impact and improved safety. | Identification and testing of biodegradable solvents and non-toxic reagents. |

| Catalysis | Milder reaction conditions, higher yields, and improved selectivity. | Development of novel catalysts, including biocatalysts and nanocatalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of continuous flow reactors for the synthesis of the target compound. |

Advanced Spectroscopic Characterization of Excited States and Transient Species

A deeper understanding of the photophysical properties of 5-amino-1,2,3-thiadiazole-4-carbonitrile is essential for its potential application in areas such as photochemistry and materials science. While basic spectroscopic characterization has likely been performed, the behavior of this molecule in its excited states and the nature of any transient species formed upon excitation remain largely unexplored.

Advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy, can provide invaluable insights into the dynamics of excited states on femtosecond to nanosecond timescales. nih.govnih.govresearchgate.net Such studies could elucidate the deactivation pathways of the excited molecule, including processes like intersystem crossing, internal conversion, and photochemical reactions. nih.gov The investigation of how different solvents and substituents on the thiadiazole ring influence these photophysical processes would also be a critical area of research. nih.gov

The potential for fluorescence and the factors governing its quantum yield are also important aspects to investigate. mdpi.com Understanding the nature of the excited states (e.g., intramolecular charge transfer states) through a combination of experimental spectroscopy and computational modeling will be crucial for designing derivatives with tailored photophysical properties. researchgate.net

Key areas for future spectroscopic investigation are summarized below:

| Spectroscopic Technique | Information Gained | Potential Applications |

| Ultrafast Transient Absorption | Dynamics of excited states, identification of transient intermediates. | Photochemical reaction mechanisms, development of photosensitizers. |

| Time-Resolved Fluorescence | Fluorescence lifetimes, excited-state quenching mechanisms. | Development of fluorescent probes and sensors. |

| Solvatochromism Studies | Effect of solvent polarity on electronic transitions. | Design of environmentally sensitive probes. |

| Computational Modeling (e.g., TD-DFT) | Prediction of electronic transitions and excited-state properties. | Rational design of derivatives with specific photophysical properties. |

Deeper Elucidation of Molecular Mechanisms of Action in Complex Biological Systems (In Vitro)

The structural motifs present in 5-amino-1,2,3-thiadiazole-4-carbonitrile, namely the thiadiazole ring, are found in a variety of biologically active compounds, including antimicrobial and anticancer agents. mdpi.commdpi.comnih.gov This suggests that the target compound and its derivatives could exhibit interesting biological activities. A crucial area for future research is the in-depth investigation of its molecular mechanisms of action in various in vitro biological systems.

Initial screening against a panel of cancer cell lines and microbial strains would be a logical first step to identify any potential therapeutic utility. cu.edu.egnih.govresearchgate.net Should promising activity be discovered, subsequent studies should focus on elucidating the specific molecular targets and pathways involved. For example, if anticancer activity is observed, investigations could explore whether the compound induces apoptosis, causes cell cycle arrest, or inhibits specific enzymes crucial for cancer cell proliferation. nih.gov

Techniques such as molecular docking could be employed to predict potential protein targets, which can then be validated through in vitro enzyme inhibition assays. nih.gov Furthermore, studying the structure-activity relationships by synthesizing and testing a library of derivatives will be essential for optimizing biological activity and identifying the key structural features responsible for the observed effects. cu.edu.eg

| Research Area | Methodologies | Potential Outcomes |

| Initial Biological Screening | Cell-based assays (e.g., MTT assay for cytotoxicity, MIC determination for antimicrobial activity). | Identification of lead compounds with potential therapeutic applications. |

| Mechanism of Action Studies | Flow cytometry (cell cycle analysis, apoptosis assays), enzyme inhibition assays, Western blotting. | Understanding of the specific cellular processes affected by the compound. |

| Target Identification | Molecular docking, affinity chromatography, proteomics. | Identification of the specific protein(s) that the compound interacts with. |

| Structure-Activity Relationship (SAR) | Synthesis of analog libraries, comparative biological testing. | Optimization of the compound's structure for enhanced potency and selectivity. |

Exploration of New Material Science and Engineering Applications

The unique electronic and structural features of 5-amino-1,2,3-thiadiazole-4-carbonitrile suggest its potential for use in the development of novel materials with interesting optical and electronic properties. The field of material science offers a vast and largely unexplored landscape for this compound.

One area of particular interest is organic electronics. Heterocyclic compounds, including thiadiazole derivatives, are known to be useful building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comnih.gov The electron-deficient nature of the thiadiazole ring, combined with the potential for π-conjugation, could make 5-amino-1,2,3-thiadiazole-4-carbonitrile a valuable component in the design of new organic semiconductors.

Furthermore, the compound's potential for fluorescence could be exploited in the development of new luminophores and fluorescent probes for various applications, including bioimaging. nih.govmdpi.com The synthesis of polymers incorporating the 5-amino-1,2,3-thiadiazole-4-carbonitrile moiety is another exciting avenue. Such polymers could exhibit unique properties, such as thermal stability, conductivity, or specific optical responses, making them suitable for a range of advanced material applications.

| Application Area | Desired Properties | Research Focus |

| Organic Electronics (OLEDs, OFETs) | High charge carrier mobility, suitable energy levels, good film-forming properties. | Synthesis and characterization of derivatives with extended π-systems. |

| Luminescent Materials | High fluorescence quantum yield, tunable emission wavelengths, photostability. | Investigation of the photophysical properties of the compound and its derivatives. |

| Polymer Science | Thermal stability, processability, desired mechanical and electronic properties. | Development of polymerization methods to incorporate the thiadiazole unit into polymer backbones. |

| Sensors | Specific and sensitive response to target analytes. | Design of derivatives with recognition moieties for specific ions or molecules. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. These powerful computational tools can be leveraged to accelerate the exploration and optimization of 5-amino-1,2,3-thiadiazole-4-carbonitrile and its derivatives.

Machine learning models can be trained on existing data from other thiadiazole compounds to predict various properties of new, unsynthesized derivatives of 5-amino-1,2,3-thiadiazole-4-carbonitrile. acs.orgnih.gov This includes the prediction of physicochemical properties, biological activity, and even spectroscopic characteristics. acs.orgnih.govresearchgate.netresearchgate.net Such predictive models can help prioritize which derivatives to synthesize, thereby saving significant time and resources.

Furthermore, generative AI models can be employed for the de novo design of novel compounds based on the 5-amino-1,2,3-thiadiazole-4-carbonitrile scaffold. By defining desired properties, these algorithms can propose new molecular structures that are likely to exhibit those properties. This approach can significantly expand the chemical space around the core structure and potentially lead to the discovery of compounds with superior performance for specific applications.

| AI/ML Application | Methodology | Potential Impact |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling. | Rapid screening of virtual libraries, prioritization of synthetic targets. |

| De Novo Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Discovery of novel compounds with optimized properties. |

| Synthetic Route Prediction | Retrosynthesis prediction algorithms. | Assistance in the design of efficient and sustainable synthetic pathways. |

| Spectra Prediction | Machine learning models trained on spectroscopic data. | Aiding in the structural elucidation of new compounds. |

Q & A

Q. What are the key structural features and IUPAC nomenclature conventions for 5-Amino-1,2,3-thiadiazole-4-carbonitrile?

The compound consists of a thiadiazole ring (a five-membered heterocycle with two nitrogen atoms and one sulfur atom) substituted with an amino group at position 5 and a nitrile group at position 4. The IUPAC name follows the numbering system where the sulfur atom occupies position 1. Derivatives with methylamino substituents (e.g., 5-(methylamino)-1,2,3-thiadiazole-4-carbonitrile, RN 117971-49-0) highlight the flexibility in functional group placement .

Q. What synthetic methodologies are commonly employed for preparing 5-Amino-1,2,3-thiadiazole-4-carbonitrile derivatives?

Two primary approaches are:

- [3+2] Cycloaddition : Utilizes nitrile-containing precursors (e.g., 5-aminooxazole-4-carbonitriles) to form tetrazole or thiadiazole derivatives via cyclization .

- Mechanochemical Synthesis : Employs recyclable catalysts like Fe₃O₄@SiO₂@Vanillin nanoparticles under solvent-free conditions for eco-friendly preparation of pyrazole-4-carbonitriles, which can be adapted for thiadiazole systems .

Q. How is 5-Amino-1,2,3-thiadiazole-4-carbonitrile characterized analytically?

Key techniques include:

- Spectroscopy : IR (nitrile stretch ~2200 cm⁻¹), ¹H/¹³C NMR (amino proton resonance at δ 5.5–6.5 ppm, nitrile carbon at δ 115–120 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming regioselectivity in substituted derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound is limited, structural analogs (e.g., triazole-4-carboxamides) emphasize:

- Use of PPE (gloves, goggles) due to potential irritancy.

- Storage in anhydrous conditions to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 5-Amino-1,2,3-thiadiazole-4-carbonitrile derivatives?

- Solvent Selection : Aqueous medium with NaCl as a catalyst enhances cyclization efficiency (e.g., 80–90% yields in pyrazolecarbonitrile syntheses) .

- Catalyst Recycling : Fe₃O₄@SiO₂@Vanillin nanoparticles retain >90% activity after five cycles, reducing costs in mechanochemical syntheses .

Q. How should researchers address contradictory spectral data for this compound?

- Multi-Technique Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to rule out impurities.

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in NMR interpretations .

Q. What computational methods are suitable for predicting the electronic properties of 5-Amino-1,2,3-thiadiazole-4-carbonitrile?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., nitrile group electrophilicity).

- Molecular Dynamics (MD) : Simulates adsorption behavior on surfaces for environmental chemistry applications .

Q. How can this compound serve as a precursor in heterocyclic chemistry?

- Tetrazole Formation : React with sodium azide to replace the nitrile group with a tetrazole ring, enhancing bioactivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position to introduce aryl/heteroaryl groups for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.